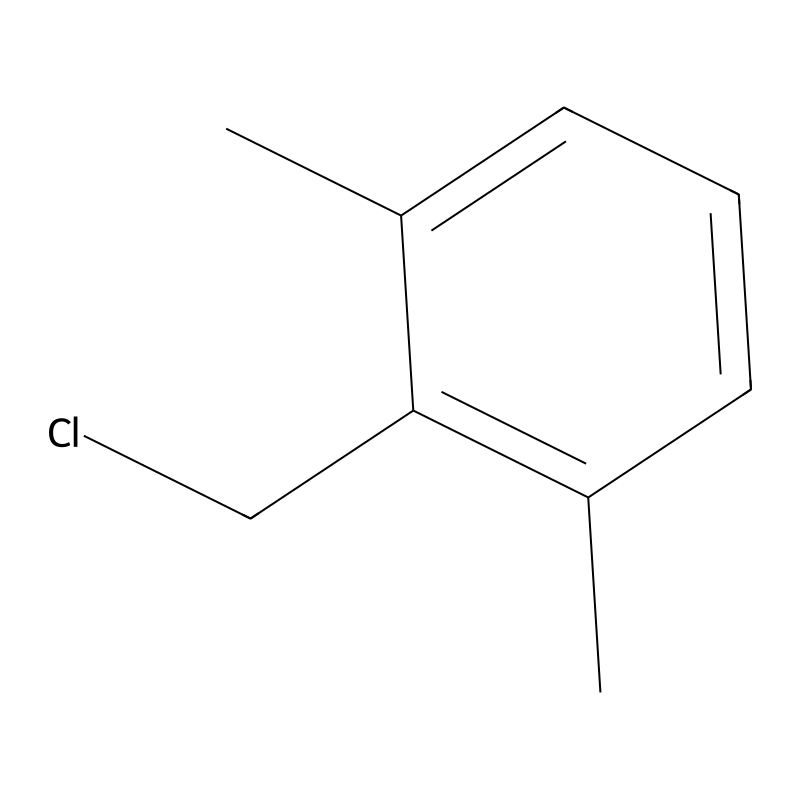2,6-Dimethylbenzyl Chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Spectroscopic Identification of Isomeric Dimethylbenzyl Radicals
Specific Scientific Field: Chemistry, specifically Spectroscopy.
Summary of the Application: The compound “2,6-Dimethylbenzyl Chloride” is used in the spectroscopic identification of isomeric 2,3- and 2,6-Dimethylbenzyl radicals.
Methods of Application or Experimental Procedures: The experiment involves the use of corona discharge of 2,6-Dimethylbenzyl Chloride.
2,6-Dimethylbenzyl Chloride is an organic compound with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol. It is a colorless to light yellow liquid with a melting point of 33-35°C and a boiling point of approximately 70°C at reduced pressure. This compound is primarily used as an intermediate in organic synthesis and has applications in various
DMBCl is a hazardous compound due to the presence of the chlorine atom. Here are the key safety concerns:
The primary chemical activity of 2,6-Dimethylbenzyl Chloride involves electrophilic aromatic substitution reactions, where the chlorine atom can replace hydrogen atoms on the aromatic ring. This reaction often requires catalysts such as copper(II) chloride to enhance the reaction rate .
Common Reactions Include:- Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to products like 2,6-dimethylbenzoic acid.
- Reduction: Reduction reactions with lithium aluminum hydride yield 2,6-dimethylbenzyl alcohol.
- Substitution: Nucleophilic substitution reactions can produce various derivatives depending on the nucleophile used, such as sodium hydroxide or potassium cyanide .
The synthesis of 2,6-Dimethylbenzyl Chloride is commonly achieved through the chlorination of 2,6-Dimethylbenzyl Alcohol using thionyl chloride in the presence of hydrochloric acid. This reaction typically occurs at elevated temperatures (around 72°C) and is followed by distillation for purification .
Other Feasible Synthetic Routes:- Direct chlorination of the corresponding benzyl compound.
- Use of other chlorinating agents under controlled conditions.
2,6-Dimethylbenzyl Chloride serves multiple purposes in chemical manufacturing:
- Intermediate: It acts as an intermediate in synthesizing various organic compounds.
- Spectroscopic Studies: Used in generating radicals for vibrational spectroscopic studies, particularly in jet-cooled environments .
- Chemical Reagent: Employed in various nucleophilic substitution reactions and electrophilic aromatic substitutions.
Research involving 2,6-Dimethylbenzyl Chloride often focuses on its role as a precursor for studying radicals like the 2,6-dimethylbenzyl radical. These studies utilize techniques such as corona discharge to facilitate radical generation for spectroscopic analysis. The unique properties of the radical formed can provide insights into its vibrational modes and stability .
Several compounds share structural similarities with 2,6-Dimethylbenzyl Chloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4-Dimethylbenzyl Chloride | Similar dimethyl substitutions but different positions | Different reactivity due to substitution pattern |
| 2,6-Dimethylbenzyl Alcohol | Hydroxyl group instead of chlorine | Exhibits different chemical properties and reactivity |
| 2,6-Dimethylbenzoic Acid | Carboxylic acid functional group | Different acidity and reactivity compared to chloride |
| 2,6-Dimethylbromobenzene | Bromine instead of chlorine | Different electrophilic properties due to halogen type |
Uniqueness
2,6-Dimethylbenzyl Chloride is unique due to its specific substitution pattern on the benzene ring. This influences its reactivity and applications significantly compared to its isomers and analogs. The presence of the chlorine atom also distinguishes it from related compounds that contain hydroxyl or carboxylic acid groups .
XLogP3
GHS Hazard Statements
H290 (40%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (40%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








